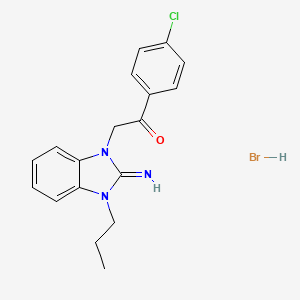![molecular formula C13H26N2O B5232744 [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol](/img/structure/B5232744.png)
[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol, also known as A-366, is a synthetic compound that has been developed as a selective agonist for the mu-opioid receptor. This receptor is a key target for the development of new pain medications, as it is involved in the regulation of pain perception and the modulation of the reward system in the brain. In
Mecanismo De Acción
[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol works by binding to the mu-opioid receptor and activating it, leading to the inhibition of pain signaling in the central nervous system. This activation also leads to the release of dopamine in the brain, which is responsible for the rewarding effects of opioids. However, unlike traditional opioids, [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol does not activate the beta-arrestin pathway, which is responsible for many of the negative side effects associated with opioid use, such as respiratory depression and physical dependence.
Biochemical and Physiological Effects:
Studies have shown that [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol has a high affinity for the mu-opioid receptor and is able to produce potent analgesia in animal models of pain. It has also been shown to have a longer duration of action than traditional opioids, which may reduce the need for frequent dosing. Additionally, [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol has been shown to have a reduced potential for abuse and dependence compared to traditional opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol is its high selectivity for the mu-opioid receptor, which allows for more specific targeting of this receptor in lab experiments. Additionally, its reduced potential for abuse and dependence makes it a safer alternative to traditional opioids for use in animal studies. However, one limitation of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol. One area of research could focus on further exploring its mechanism of action and how it differs from traditional opioids. Additionally, studies could investigate the potential of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol for the treatment of other conditions, such as depression or anxiety, which are also influenced by the mu-opioid receptor. Finally, future research could focus on developing new analogs of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol with improved solubility and other pharmacological properties.
Métodos De Síntesis
The synthesis of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol involves a multi-step process that begins with the reaction of 1-(1-propyl-4-piperidinyl)-2-bromoethane with pyrrolidine to form the intermediate 1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl)ethane. This intermediate is then reacted with formaldehyde and sodium borohydride to yield the final product, [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol. The purity of the compound is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol has been primarily studied for its potential as a new pain medication. It has been shown to be highly selective for the mu-opioid receptor, which is the primary target for opioid pain medications. However, unlike traditional opioids, [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol does not produce the same level of respiratory depression or physical dependence, which are major concerns with opioid use. This makes [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol a promising candidate for the development of safer and more effective pain medications.
Propiedades
IUPAC Name |
[1-(1-propylpiperidin-4-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-7-14-9-5-12(6-10-14)15-8-3-4-13(15)11-16/h12-13,16H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALZMFJJONMUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1-Propylpiperidin-4-yl)pyrrolidin-2-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232666.png)
![2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5232679.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide](/img/structure/B5232691.png)

![3-(2-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5232721.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-ethoxyphenyl)hydrazone]](/img/structure/B5232724.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-(methylthio)acetamide](/img/structure/B5232732.png)
![4-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)thiomorpholine](/img/structure/B5232738.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232740.png)

![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5232760.png)
![ethyl 1,7-dimethyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5232764.png)
![N-(3-chloro-4-fluorophenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5232772.png)